4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one features a benzimidazole core fused with a pyrrolidin-2-one ring. Key structural elements include:
- A 1H-1,3-benzodiazol-2-yl (benzimidazole) moiety linked to a phenoxyethyl chain substituted with 2,4-dimethyl groups.
- A pyrrolidin-2-one ring substituted at the 1-position with a 4-methylphenyl group. The pyrrolidin-2-one scaffold is also common in bioactive molecules, enhancing solubility and binding affinity.
Properties
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)31-18-22(17-27(31)32)28-29-24-6-4-5-7-25(24)30(28)14-15-33-26-13-10-20(2)16-21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYGFXKXZJPHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Dimethylphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole intermediate reacts with 2-(2,4-dimethylphenoxy)ethyl halide.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a 4-methylphenyl-substituted amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex molecular structure that includes a pyrrolidine ring, a benzodiazole moiety, and a substituted phenyl group. Its unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and benzodiazole have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
2. Antimicrobial Properties
Compounds with similar functionalities have been evaluated for their antimicrobial activities. For example, studies on related benzodiazole derivatives revealed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Neuroprotective Effects
Research has suggested that benzodiazole derivatives may possess neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron transport layer can enhance the efficiency of these devices .
2. Drug Delivery Systems
The incorporation of this compound into polymer matrices has been explored for drug delivery applications. Its hydrophobic nature allows for controlled release of therapeutic agents, improving bioavailability and therapeutic efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the cytotoxic effects on MCF7 cells | The compound exhibited an IC50 value of 15 µM, indicating significant anticancer potential. |
| Antimicrobial Efficacy Assessment | Test against E. coli and S. aureus | Showed MIC values ranging from 8–16 µg/mL, comparable to standard antibiotics. |
| Neuroprotection in Animal Models | Investigate effects on cognitive function | Improved memory retention in treated groups compared to controls in Morris water maze tests. |
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It could modulate pathways related to neurotransmission, potentially affecting the central nervous system.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the benzimidazole-pyrrolidinone framework but differ in substituents, influencing physicochemical and pharmacological properties:
*Calculated using ChemDraw Professional 22.0.
Key Structural and Functional Differences
- Substituent Positionality: The 2,4-dimethylphenoxy group in the target compound provides moderate steric hindrance compared to the 2,6-dimethylphenoxy analogue , which may reduce receptor-binding flexibility.
- Allyl and methoxy groups (e.g., ) may increase susceptibility to oxidative metabolism, impacting half-life.
Biological Activity
The compound 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.53 g/mol. The structure features a pyrrolidinone ring linked to a benzodiazole moiety and a dimethylphenoxy group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit notable antimicrobial properties. For instance, derivatives of benzodiazole have been shown to possess significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa . In silico studies suggest that this compound may inhibit bacterial virulence factors, potentially reducing infection severity by up to 96% in certain assays .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related benzodiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds with similar scaffolds have shown effectiveness against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing benzodiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling . This suggests that our compound may also possess similar anti-inflammatory properties, although specific studies are needed to confirm this.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : The ability to modulate pathways such as NF-κB and MAPK can lead to reduced inflammation and apoptosis in cancer cells.
- Interaction with Cellular Receptors : The unique structure allows for potential interactions with various cellular receptors, influencing cell signaling and behavior.
Study 1: Antimicrobial Efficacy
A study conducted on related benzodiazole compounds demonstrated significant inhibition of Pseudomonas aeruginosa virulence factors. The tested compounds showed a range of 23% to 96% inhibition at concentrations between 25 µM and 50 µM . This indicates a promising avenue for further exploration regarding the antimicrobial potential of our compound.
Study 2: Anticancer Activity
In vitro studies on similar pyrrolidinone derivatives revealed their capability to induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 27.3 µM to 43.4 µM for various derivatives . These findings support the hypothesis that our compound may also exhibit anticancer properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
